molecular formula C23H22F2N2O3S B2974180 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide CAS No. 868676-79-3

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

Cat. No.: B2974180
CAS No.: 868676-79-3
M. Wt: 444.5
InChI Key: VLFIDVUKYDUKFP-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a synthetic benzamide derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Structurally, this molecule is a multi-substituted benzamide, a class of compounds known for diverse biological activities. Its core features a benzamide scaffold, where the benzoyl group is substituted with a [benzyl(propan-2-yl)sulfamoyl] moiety at the 4-position. The aniline nitrogen is linked to a 2,4-difluorophenyl ring, a substitution pattern known to influence molecular conformation and intermolecular interactions . The incorporation of fluorine atoms is a strategic element in drug design, as fluorination can profoundly affect a molecule's physicochemical properties, metabolic stability, and binding affinity . Research into related N-(2,4-difluorophenyl)benzamide analogues has established that such structures often exhibit a high degree of molecular planarity and form characteristic supramolecular assemblies through intermolecular hydrogen bonding, such as 1D amide-amide interactions, which can be critical for studying crystal engineering and molecular recognition phenomena . The primary research applications of this compound are anticipated to align with the broader pharmacological profile of sulfamoylbenzamide derivatives. Compounds within this structural class have been investigated preclinically as potential antiviral agents . Furthermore, structurally related benzamides bearing sulfonamide groups have been identified as inhibitors of carbonic anhydrase enzymes, suggesting potential utility as lead compounds in biochemical and enzymatic research . Researchers may employ this specific compound as a chemical tool to explore these or related biological pathways, to establish structure-activity relationships (SAR) within a congener series, or to investigate its physicochemical properties. Its synthesis likely follows standard condensation procedures, analogous to the high-yielding reactions used for preparing related fluorinated benzamides from aromatic amines and acyl chlorides . Handling and storage of this material should be conducted in accordance with laboratory safety protocols. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use. This product is strictly labeled "For Research Use Only" and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O3S/c1-16(2)27(15-17-6-4-3-5-7-17)31(29,30)20-11-8-18(9-12-20)23(28)26-22-13-10-19(24)14-21(22)25/h3-14,16H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFIDVUKYDUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzamide is then functionalized with the benzyl(propan-2-yl)sulfamoyl group and the 2,4-difluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic processes it regulates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among sulfonamide-benzamide derivatives include:

  • Sulfamoyl substituents : Branched alkyl groups (e.g., propan-2-yl) may enhance lipophilicity compared to linear chains or aromatic substituents, influencing membrane permeability.
  • Benzamide modifications : Substituents like methoxy, chloro, or fluorophenyl groups modulate electronic properties and steric interactions with biological targets.
Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituents (Sulfamoyl/Benzamide) Biological Activity Key Findings
Target Compound Benzyl(propan-2-yl)sulfamoyl; 2,4-difluorophenyl Hypothesized antifungal/anticancer Structural similarity to LMM5 and PC945
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl; 4-methoxyphenyl Antifungal (Candida albicans) Thioredoxin reductase inhibitor; MIC = 8 µg/mL
PC945 (Triazole-benzamide derivative) Triazole; 2,4-difluorophenyl Antifungal (Aspergillus fumigatus) Inhaled delivery; IC50 = 0.03 µg/mL
Compound 7 () 2,4-difluorophenyl; sulfamoyl/methoxy PD-L1 inhibitor (50.993% inhibition) Low cytotoxicity; potential anticancer
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide () Sulfamoyl; 2,6-difluorophenyl Unspecified Structural analog with crystallographic data

ADMET and Toxicity Profiles

  • Compound 7 () exhibits low cytotoxicity (IC50 > 10 µM in fibroblasts), linked to its 2,4-difluorophenyl and methoxy groups .

Biological Activity

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C24H21F2N3O5SC_{24}H_{21}F_2N_3O_5S, with a molecular weight of approximately 475.50 g/mol. Its structure includes a sulfamoyl group linked to a benzamide moiety, which is known to influence its biological properties.

Research indicates that the compound exhibits significant anti-inflammatory and antitumor activities. It has been shown to inhibit nitric oxide (NO) production in inducible nitric oxide synthase (iNOS) cells, which is crucial in inflammatory responses. Additionally, it reduces the production of inflammatory cytokines, making it a potential candidate for treating autoimmune diseases and septic shock .

In Vitro Studies

In vitro studies have demonstrated that this compound selectively inhibits human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. For instance, IC50 values for h-NTPDase1 were reported at 2.88 µM, indicating strong inhibitory activity . The structure-activity relationship analysis revealed that modifications to the benzamide structure can enhance potency against these enzymes.

In Vivo Studies

In vivo studies have highlighted the compound's efficacy in various animal models. For example, it has shown promise in reducing tumor growth in xenograft models of breast cancer . The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometric analysis and tubulin polymerization assays.

Case Studies

  • Anti-Cancer Activity : A study assessed the efficacy of sulfamoyl-benzamide derivatives against multiple human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis .
  • Anti-Inflammatory Effects : Another case study focused on the compound's role in modulating inflammatory responses in models of autoimmune disease. It was found to effectively suppress NO production and cytokine release, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the benzamide ring significantly impact biological activity. Compounds with electron-withdrawing groups showed enhanced inhibitory effects on h-NTPDases compared to those with electron-donating groups. This insight is critical for designing more potent analogs.

Compound VariantIC50 (µM)Biological Activity
Original Compound2.88h-NTPDase1 Inhibition
Variant A1.50Enhanced h-NTPDase Inhibition
Variant B5.00Reduced Anti-Cancer Activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.